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GLP Compliance Technical Support Center

Welcome to the GLP Compliance Technical Support Center. This resource is designed for
researchers, scientists, and drug development professionals to provide clear and actionable
guidance on common challenges in achieving and maintaining Good Laboratory Practice (GLP)
compliance. Here you will find troubleshooting guides and Frequently Asked Questions (FAQS)
to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Documentation

Question: What are the most common documentation errors cited during GLP inspections, and
how can we avoid them?

Answer: Inadequate and inaccurate documentation is one of the most frequently cited GLP
violations. Common errors include incomplete records, missing signatures, improper data
entries, and not adhering to ALCOA+ principles (Attributable, Legible, Contemporaneous,
Original, Accurate). To avoid these, it is crucial to implement robust Standard Operating
Procedures (SOPs) for documentation that ensure consistency and completeness. All entries
should be made in indelible ink, and any corrections must be made with a single line through
the error, initialed, and dated with a reason for the change.[1] Regular internal audits of
documentation can help identify and rectify issues before an official inspection.
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Question: How should we manage electronic records to ensure GLP compliance?

Answer: Electronic records must be managed with the same level of integrity as paper records.
This involves using validated computer systems with secure, time-stamped audit trails that
record all data entries, changes, and deletions. Access to the system should be restricted to
authorized personnel. Electronic signatures are acceptable but must be compliant with relevant
regulations (e.g., 21 CFR Part 11 in the United States). It is important to have procedures for
data backup and recovery to prevent data loss. The principles for archiving electronic data
must be consistent with those for non-electronic data, ensuring accessibility, readability, and
integrity throughout the archiving period.

Training

Question: What are the essential GLP training requirements for new laboratory personnel?

Answer: All new personnel must receive comprehensive training on the principles of GLP, as
well as on the specific SOPs and study protocols relevant to their role. This training should be
documented and include both theoretical and practical components. Key training areas include
understanding their specific responsibilities, proper equipment use, data recording practices,
and health and safety precautions.[2] A training manual can serve as a valuable reference for
new staff. Regular competency assessments are also recommended to ensure understanding
and correct implementation of GLP requirements.

Question: How can we measure the effectiveness of our GLP training program?

Answer: Measuring training effectiveness is crucial for continuous improvement. Key metrics to
track include:

o Assessment Scores: Quizzes and tests to evaluate knowledge retention.[3]

o Practical Competency: Direct observation of personnel performing tasks to ensure they are
following procedures correctly.

o Error Rates: A decrease in documentation errors, deviations, and other non-compliance
incidents over time.
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o Employee Feedback: Surveys and discussions to gather learner satisfaction and
suggestions for improvement.[3][4]

» Time to Proficiency: How quickly new employees can perform their duties independently and
competently.[4]

Equipment

Question: What is the difference between equipment calibration, qualification, and validation?
Answer:

o Calibration: The process of configuring an instrument to provide a result for a sample within
an acceptable range. Essentially, it ensures the accuracy of the instrument's measurements
against a known standard.

e Qualification: The process of demonstrating that an instrument is suitable for its intended
purpose. This is further broken down into Design Qualification (DQ), Installation Qualification
(IQ), Operational Qualification (OQ), and Performance Qualification (PQ).

 Validation: The process of confirming that a process or system consistently produces a result
meeting pre-determined specifications and quality attributes. In the context of equipment,
this often refers to the validation of the software that controls the instrument.

Question: How often should laboratory equipment be calibrated?

Answer: The frequency of calibration depends on the type of equipment, its usage, and the
manufacturer's recommendations. A written calibration schedule should be established and
followed for all critical equipment. Some instruments may require calibration before each use,
while others may be calibrated daily, weekly, monthly, or annually. The frequency should be
defined in the equipment's SOP.

Troubleshooting Guides
Handling Deviations and Out-of-Specification (OOS)
Results
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Problem: An unexpected deviation from the study protocol has occurred. How should this be
handled to maintain GLP compliance?

Solution: All deviations from the study protocol must be documented and reported to the Study
Director immediately. The documentation should include a detailed description of the deviation,
the date it occurred, and the personnel involved. The Study Director is responsible for
assessing the impact of the deviation on the study's integrity. A Corrective and Preventive
Action (CAPA) plan should be developed and implemented to address the root cause of the
deviation and prevent its recurrence.[5][6][7]

Problem: We have obtained an Out-of-Specification (OOS) result during sample analysis. What
are the immediate steps to take?

Solution: An OOS result should trigger a formal investigation to determine the root cause. The
immediate steps include:

Do not discard the sample or preparation.
» Notify the supervisor and the Quality Assurance Unit (QAU).

o Conduct a preliminary investigation to check for obvious errors (e.g., calculation errors,
equipment malfunction, incorrect standard preparation).

« If an assignable cause is identified, document the investigation and repeat the analysis after
taking corrective actions.

 If no assignable cause is found, a more extensive investigation should be initiated, which
may include re-testing of the original sample.

Quantitative Data on GLP Compliance Challenges

The following table summarizes common FDA 483 inspectional observations related to GLP in
Fiscal Years 2022 and 2023, highlighting recurring areas of non-compliance.
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Observation
Category

FY 2022 Citations

FY 2023 Citations

Common
Deficiencies

Training

41

29

Inadequate or lack of
training on GLP
principles, study
procedures, and

employee roles.[8][9]

Failure to Follow

Written Procedures

Not specified

Deviations from SOPs
without proper
documentation;
procedures not
specifying critical
parameters (e.g.,

sample holding times).

[°]

Study Director
Oversight

Not specified

Not specified

Failure to ensure all
data are recorded and
verified; inadequate
labeling of test
articles; failure to
document unforeseen

circumstances.[9]

Quality Assurance
Unit (QAU)

Not specified

Not specified

Lack of or inadequate
SOPs for the QAU;
failure to conduct
required inspections

and audits.

Equipment

Not specified

Not specified

Equipment not
calibrated in a timely
manner; failure to
validate software used
for critical

calculations.[9]
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Source: FDA FY 2022 and FY 2023 Good Laboratory Practice 483 Observation Trends[3][9]

Experimental Protocols
Detailed Methodology: pH Meter Calibration

Objective: To ensure the accuracy of pH measurements by calibrating the pH meter using
standard buffer solutions.

Materials:

e pH meter with electrode

Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01)

Deionized water

Beakers

Lint-free tissue

Procedure:

e Preparation: 1.1. Turn on the pH meter and allow it to stabilize. 1.2. Remove the electrode
from its storage solution and rinse it with deionized water. 1.3. Gently blot the electrode dry
with a lint-free tissue. Do not wipe, as this can cause a static charge.

o Calibration: 2.1. Place the electrode in the pH 7.00 buffer. 2.2. Allow the reading to stabilize
and then confirm the calibration point as per the instrument's instructions. 2.3. Rinse the
electrode with deionized water and blot dry. 2.4. Place the electrode in the pH 4.01 buffer.
2.5. Allow the reading to stabilize and confirm the calibration. 2.6. Rinse the electrode with
deionized water and blot dry. 2.7. Place the electrode in the pH 10.01 buffer. 2.8. Allow the
reading to stabilize and confirm the calibration.

 Verification and Documentation: 3.1. After calibration, measure the pH of one of the standard
buffers (e.g., pH 7.00) as if it were a sample. The reading should be within the acceptable
tolerance (e.g., £0.05 pH units) as defined in your SOP. 3.2. Record the calibration details in
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the pH meter logbook, including the date, time, analyst, buffer lot numbers, and expiration
dates.

Detailed Methodology: Sample Management Workflow

Objective: To define the procedure for the receipt, handling, storage, and disposal of test and
control articles to ensure their integrity and traceability throughout a GLP study.

Procedure:

o Sample Receipt: 1.1. Upon receipt, the sample custodian inspects the shipment for any
signs of damage or tampering. 1.2. The information on the shipping documents is verified
against the container labels. 1.3. A unique tracking number is assigned to each sample, and
all relevant information is recorded in the sample tracking log, including the date of receipt,
sample description, quantity, and storage conditions.

o Sample Storage: 2.1. Samples are stored under the conditions specified in the study protocol
(e.g., refrigerated, frozen, at room temperature). 2.2. Storage locations are continuously
monitored and documented to ensure conditions are maintained. 2.3. Access to storage
areas is restricted to authorized personnel.

o Sample Handling and Dispensing: 3.1. When a sample is needed for analysis, the request is
documented. 3.2. The sample is retrieved from storage, and the amount dispensed is
recorded. 3.3. A chain of custody is maintained to track the movement of the sample.

o Sample Disposal/Archiving: 4.1. After the completion of the study and as per the study
protocol, samples are either disposed of or archived. 4.2. The disposal method is
documented and must comply with all applicable environmental and safety regulations. 4.3.
If archived, the storage conditions and location are documented.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

